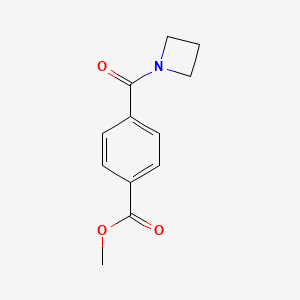

Methyl 4-(azetidine-1-carbonyl)benzoate

Description

Significance of Azetidine-Containing Scaffolds in Medicinal Chemistry and Organic Synthesis

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are considered privileged scaffolds in medicinal chemistry. rsc.orgmedwinpublishers.com Their significance stems from the considerable ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable five-membered pyrrolidines. rsc.orgresearchgate.net This unique characteristic provides a balance of stability for handling and unique reactivity that can be harnessed in organic synthesis. rsc.orgrsc.org

The incorporation of an azetidine (B1206935) ring into a molecule can impart valuable properties, including molecular rigidity and improved physicochemical characteristics such as solubility. nih.gov Consequently, the azetidine moiety is found in a diverse range of natural products and synthetic compounds with a broad spectrum of pharmacological activities. medwinpublishers.com These activities include anticancer, antibacterial, anti-inflammatory, and antiviral properties, as well as applications in treating central nervous system disorders. nih.gov The challenging yet feasible synthesis of functionalized azetidines continues to make them an area of intense research for the development of novel therapeutics. medwinpublishers.comnih.gov

Overview of the Benzoate (B1203000) Ester and Amide Motifs in Compound Design

The benzoate ester and amide motifs are fundamental components in the design and synthesis of a vast number of organic molecules, particularly in pharmaceuticals.

Benzoate Esters are derivatives of benzoic acid and are widely used as intermediates in organic synthesis. foodb.ca In drug design, the ester group is often employed as a prodrug strategy to enhance the pharmacokinetic properties of a therapeutic agent. numberanalytics.com By masking a polar carboxylic acid or alcohol, an ester can improve a drug's oral absorption, stability, and bioavailability, later being hydrolyzed by enzymes in the body to release the active compound. numberanalytics.com Furthermore, the aromatic ring of the benzoate moiety can participate in crucial molecular interactions with biological targets and serves as a versatile anchor for further chemical modification. nih.govrsc.org

The Amide Bond is one of the most prevalent functional groups in medicinal chemistry, present in approximately 25% of all pharmaceutical products. amrita.edu Its importance is derived from its exceptional stability under physiological conditions and its ability to act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). numberanalytics.com This dual capacity allows amide-containing compounds to form strong and specific interactions with biological targets like proteins and enzymes, which is critical for their therapeutic effect. numberanalytics.comacs.org The planarity of the amide bond also introduces a degree of conformational rigidity into a molecule, which can be advantageous for optimizing binding affinity. numberanalytics.com

Research Context and Scope for Methyl 4-(Azetidine-1-carbonyl)benzoate

This compound is primarily recognized as a synthetic building block or intermediate rather than an end-product with direct biological applications. Its structure is strategically designed for further chemical elaboration. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification, while the azetidine ring offers a site for ring-opening reactions or further substitution, depending on the reaction conditions. nih.govwikipedia.org

The most common and logical synthetic route to this compound involves the formation of an amide bond between a derivative of terephthalic acid and azetidine. Specifically, the reaction would likely proceed via the nucleophilic acyl substitution of methyl 4-(chlorocarbonyl)benzoate with azetidine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. This method is a standard and efficient way to form robust amide linkages. A similar, well-documented approach is used for the synthesis of analogous compounds like methyl 4-(piperidine-1-carbonyl)benzoate, which is prepared from 4-(methoxycarbonyl)benzoic acid by first converting it to the acid chloride with thionyl chloride, followed by reaction with piperidine. nih.govresearchgate.net

The research scope for this compound is therefore centered on its use in constructing more complex molecules. By leveraging the reactivity of its two distinct functional ends, chemists can use this compound to synthesize libraries of novel compounds for screening in drug discovery programs, particularly those targeting diseases where the structural features of azetidines and aromatic amides are known to be beneficial. nih.govontosight.ai

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

915199-14-3 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 4-(azetidine-1-carbonyl)benzoate |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-9(4-6-10)11(14)13-7-2-8-13/h3-6H,2,7-8H2,1H3 |

InChI Key |

PUXOBYVATJHYLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Azetidine 1 Carbonyl Benzoate

Reactions at the Ester Moiety

The methyl ester group on the benzoate (B1203000) ring is a versatile handle for chemical modification, allowing for its conversion into other functional groups through standard ester chemistry.

The ester can be hydrolyzed to its corresponding carboxylic acid, 4-(azetidine-1-carbonyl)benzoic acid, under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A subsequent nucleophilic attack by water forms a tetrahedral intermediate. Following a proton transfer, methanol (B129727) is eliminated as a leaving group, and deprotonation of the carbonyl yields the final carboxylic acid product. libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is typically performed with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. rsc.orgyoutube.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate without prior activation. libretexts.org The subsequent collapse of this intermediate expels the methoxide (B1231860) ion, a poor leaving group that immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion. libretexts.org An acidic workup is required to protonate the resulting carboxylate salt to isolate the neutral carboxylic acid. youtube.com High-temperature water (200–300 °C) can also promote the hydrolysis of methyl benzoates, even in slightly alkaline solutions. rsc.orgpsu.edu

| Starting Material | Reagents & Conditions | Product |

|---|---|---|

| This compound | H₃O⁺ (aq), Δ | 4-(Azetidine-1-carbonyl)benzoic acid |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺ | 4-(Azetidine-1-carbonyl)benzoic acid |

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess. Titanate catalysts have been shown to be effective in the transesterification of crude methyl benzoate. researchgate.net

Beyond transesterification, the ester can be converted into other derivatives. For instance, reaction with amines (aminolysis) can produce the corresponding amide, although this reaction is generally slower than hydrolysis and may require elevated temperatures.

Transformations Involving the Azetidine (B1206935) Ring

The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to reactions that involve ring-opening or rearrangement, providing pathways to more complex nitrogen-containing heterocycles. rsc.org

Von Braun Reaction: This reaction involves treating a tertiary amine, such as the azetidine nitrogen in the target molecule, with cyanogen (B1215507) bromide (BrCN). researchgate.net The reaction typically leads to the cleavage of a C-N bond. For N-alkyl azetidines, this process results in the cleavage of the strained four-membered ring, producing functionalized γ-bromo N-alkyl cyanamides. researchgate.netkisti.re.kr This reaction proceeds through an initial formation of a zwitterionic adduct. researchgate.net The regioselectivity of the ring opening can be influenced by substituents on the azetidine ring. researchgate.net

Gold-Promoted Processes: Gold catalysts are effective in activating alkynes and promoting nucleophilic attacks that can lead to azetidine ring-opening. For example, 2-alkynylazetidines react with alcohols in the presence of a gold catalyst to yield δ-amino-α,β-unsaturated ketones. acs.orgnih.gov The proposed mechanism involves the gold-catalyzed nucleophilic attack of the alcohol on the alkyne, followed by the opening of the strained azetidine ring. acs.org The presence of an electron-withdrawing group on the azetidine nitrogen is often necessary to facilitate this nucleophilic ring-opening. acs.org

The strain in the azetidine ring can be harnessed to drive ring expansion reactions, yielding larger, more stable five-membered (pyrrolidine) or seven-membered (azepane) N-heterocycles. bohrium.comresearchgate.net These transformations often proceed through the formation of a bicyclic azetidinium ion intermediate. acs.orgnih.gov

For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. researchgate.netnih.gov The subsequent nucleophilic attack by anions (such as cyanide, azide, or acetate) can open this bicyclic system, leading to a mixture of ring-expanded pyrrolidines and azepanes. acs.orgnih.gov The ratio of the five- and seven-membered ring products is dependent on the substitution pattern of the azetidine, the nature of the side chain, and the nucleophile used in the process. acs.orgnih.gov

| Intermediate Type | Nucleophile | Potential Expanded Ring System(s) |

|---|---|---|

| Bicyclic Azetidinium Ion | CN⁻, N₃⁻, AcO⁻ | Pyrrolidines, Azepanes |

Functionalization of the Azetidine Nitrogen: The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile and a base. youtube.com It can react with electrophiles, such as alkyl halides, to form quaternary azetidinium salts. This process can be a precursor to ring-opening or expansion reactions, as the formation of a positive charge on the nitrogen further strains the ring system. youtube.com

Functionalization of the Carbon Atoms: The carbon atoms of the azetidine ring can also be functionalized. A key method is the α-alkylation of the carbon adjacent to the nitrogen. This is often achieved by deprotonation using a strong base, such as an organolithium reagent, to form a lithiated intermediate, which is then trapped with an electrophile. nih.gov The presence of an electron-withdrawing group on the nitrogen, such as a Boc group, can facilitate this exclusive α-lithiation. nih.gov Borane-promoted diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has also been reported, showing high yields and diastereoselectivity with various electrophiles. rsc.org

Reactivity of the Amide and Benzoyl Moieties

The reactivity of this compound is characterized by the interplay of its amide and ester functionalities, as well as the aromatic character of the benzene (B151609) ring.

Amide Bond Modifications and Reductions

The amide bond, formed between the azetidine ring and the benzoyl group, is a key site for chemical transformations.

Amide Bond Hydrolysis:

Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, which would lead to the cleavage of the azetidine ring from the benzoate moiety.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide would be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would ultimately yield 4-(methoxycarbonyl)benzoic acid and azetidinium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions would directly attack the electrophilic carbonyl carbon of the amide. The resulting tetrahedral intermediate would then collapse, cleaving the amide bond to form 4-(methoxycarbonyl)benzoate and azetidine.

Amide Bond Reduction:

The amide functionality can be reduced to the corresponding amine. The choice of reducing agent is crucial to selectively reduce the amide in the presence of the ester group.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent like lithium aluminum hydride would be expected to reduce both the amide and the ester functionalities. This reaction would likely yield (4-(azetidin-1-ylmethyl)phenyl)methanol.

Borane (B79455) (BH₃): Borane complexes, such as BH₃·THF, are known to selectively reduce amides in the presence of esters. Therefore, treatment of this compound with borane would be predicted to yield Methyl 4-(azetidin-1-ylmethyl)benzoate.

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-(methoxycarbonyl)benzoic acid, Azetidinium salt |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, heat | 4-(methoxycarbonyl)benzoate, Azetidine |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (4-(azetidin-1-ylmethyl)phenyl)methanol |

| Selective Reduction | BH₃·THF | Methyl 4-(azetidin-1-ylmethyl)benzoate |

Reactions on the Aromatic Ring (e.g., Electrophilic Substitution)

The benzene ring of the benzoyl moiety can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the two substituents on the ring: the azetidine-1-carbonyl group and the methoxycarbonyl group.

Both the amide and the ester groups are deactivating and meta-directing for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl groups, which pull electron density from the aromatic ring, making it less nucleophilic. The withdrawal of electron density is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Nitration:

Nitration of the aromatic ring would be expected to occur upon treatment with a mixture of nitric acid and sulfuric acid. The nitro group would be directed to the positions meta to both the amide and the ester groups. This would result in the formation of Methyl 3-nitro-4-(azetidine-1-carbonyl)benzoate.

Halogenation:

Halogenation, such as bromination, would likely require a Lewis acid catalyst (e.g., FeBr₃). The bromine atom would be introduced at the meta position, yielding Methyl 3-bromo-4-(azetidine-1-carbonyl)benzoate.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings. Therefore, it is predicted that this compound would be unreactive under typical Friedel-Crafts conditions.

| Reaction | Reagents and Conditions | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(azetidine-1-carbonyl)benzoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-(azetidine-1-carbonyl)benzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No Reaction Expected |

Applications in Advanced Chemical and Biological Research

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can be modified to bind to a variety of biological targets. The azetidine (B1206935) moiety, a core component of Methyl 4-(azetidine-1-carbonyl)benzoate, is increasingly recognized as such a scaffold. nih.gov Its stability, rigidity, and favorable biological and chemical properties have captured the attention of researchers. nih.gov The incorporation of the azetidine ring can lead to improved pharmacokinetic properties in drug candidates, including enhanced solubility, lipophilicity, and metabolic stability. researchgate.netresearchgate.net

The conformational rigidity of the azetidine ring is a significant advantage in drug design. enamine.net By incorporating this rigid scaffold, chemists can design molecules with a more defined three-dimensional structure. enamine.net This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. enamine.net Small monocyclic scaffolds like azetidine are often preferred because they limit conformational flexibility while adding less to the total molecular weight and lipophilicity compared to larger ring systems. enamine.net The synthesis of derivatives often involves standard amide coupling reactions, where a substituted benzoic acid is reacted with azetidine, allowing for the systematic exploration of chemical space. nih.govacs.org

Fragment-Based Drug Design (FBDD) has become a prominent strategy in drug discovery, relying on the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a target. nih.gov These fragments are then optimized or linked to create more potent leads. The lack of rigidity in many small organic molecules can be a hurdle in FBDD. enamine.net Conformationally restricted fragments, such as those derived from this compound, are therefore highly valuable as they provide more reliable results in screening campaigns. enamine.net The well-defined shape of such fragments allows for a more predictable binding mode, facilitating the subsequent optimization process.

Exploration of Biological Target Modulation and Inhibition

The this compound scaffold has been successfully employed to develop modulators and inhibitors for various biological targets, including enzymes and receptors critical in disease pathways.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. As such, it is a key target for novel anti-tuberculosis drugs. nih.gov Research has shown that derivatives incorporating the azetidine-1-carbonyl-phenyl moiety can act as DprE1 inhibitors. nih.govacs.org In one study, while smaller azetidine substituents on a thiophene-arylamide core led to lower potency, the principle of using such conformationally restricted amines was explored to probe the hydrophobic pockets of the DprE1 enzyme. nih.govacs.org Another study on inhibitors for the Pks13 thioesterase domain, also in M. tuberculosis, found that amides containing azetidine rings retained good activity against the target and showed improved minimum inhibitory concentration (MIC) potency. nih.gov

| Target Enzyme | Organism | Role of Azetidine Moiety | Research Finding |

| DprE1 | Mycobacterium tuberculosis | Occupancy of hydrophobic pockets | Used to probe enzyme's structural requirements for inhibition. nih.govacs.org |

| Pks13 TE domain | Mycobacterium tuberculosis | Scaffold component | Azetidine amides retained good enzyme activity and improved MIC potency. nih.gov |

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through at least six G protein-coupled receptors (LPA1-6). nih.gov The LPA5 receptor, in particular, has been implicated in pain signaling. nih.gov Consequently, LPA5 antagonists are being investigated as potential novel analgesics for neuropathic and inflammatory pain. nih.govtocris.com While specific research directly utilizing this compound for LPA5 antagonism is not detailed in the provided context, the broader class of isoquinolone derivatives, which share structural similarities, have been investigated as LPA5 antagonists. medchemexpress.com For instance, the antagonist AS2717638, a piperidinylcarbonyl-isoquinolinone derivative, has shown analgesic effects in rodent models of both neuropathic and inflammatory pain. nih.govtocris.com This highlights the utility of related carbonyl-heterocycle scaffolds in receptor modulation research.

| Receptor Target | Therapeutic Area | Example Antagonist (Related Scaffold) | Key Finding |

| LPA5 | Neuropathic & Inflammatory Pain | AS2717638 | Exhibits broad analgesic effects in rodent models. nih.govtocris.com |

| LPA5 | Neuropathic & Inflammatory Pain | LPA5 antagonist 1 (Compound 66) | Potent and selective with high brain permeability and anti-nociceptive activity. medchemexpress.com |

Contributions to Specific Therapeutic Research Areas

The versatility of the azetidine scaffold, exemplified by this compound, has led to its application in a wide array of therapeutic research areas. Compounds containing the azetidine moiety have shown a diverse range of pharmacological activities, including antibacterial, antimicrobial, and anti-inflammatory properties, among others. nih.govresearchgate.netresearchgate.net Its incorporation into drug candidates is often pursued to enhance pharmacokinetic profiles. researchgate.netresearchgate.net The development of novel synthetic methods to access functionalized azetidines continues to expand their utility in drug discovery programs, enabling their inclusion in molecules targeting cancer, central nervous system disorders, and infectious diseases. nih.govresearchgate.netacs.org

Antimycobacterial and Antitubercular Agent Development

The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of new therapeutic agents with novel mechanisms of action. Research has identified the azetidine ring as a key pharmacophore in the development of potent antitubercular agents.

Derivatives of the 4-(azetidine-1-carbonyl)benzoate scaffold have been investigated as inhibitors of Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.govacs.org Amides incorporating azetidine rings have demonstrated good activity against the Pks13 thioesterase (TE) domain and, crucially, have shown improved minimum inhibitory concentration (MIC) potency against M. tuberculosis compared to analogues with other substituents. nih.gov

Structural studies have revealed that the carbonyl oxygen of the azetidine ring can form an additional hydrogen bond with the His1664 residue in the Pks13 active site, displacing a water molecule and contributing to enhanced binding affinity. nih.gov This targeted interaction highlights the potential of the azetidine-1-carbonyl moiety in the structure-guided design of new antitubercular drugs. Furthermore, some spirocyclic azetidines equipped with a nitrofuran warhead have exhibited excellent activity against Mycobacterium tuberculosis, with some compounds showing lower minimum inhibitory concentrations than the frontline drug isoniazid. nih.gov

Table 1: Antitubercular Activity of Azetidine-Containing Compounds

| Compound Type | Target | Key Findings |

| Azetidine Amides | Pks13 Thioesterase Domain | Improved MIC potency; additional H-bond with active site residues. nih.gov |

| Spirocyclic Azetidines | Multiple Cellular Targets | High in vitro activity against M. tuberculosis H37Rv strain. nih.gov |

Anticancer Agent Research

The rigid structure of the azetidine ring has been exploited in the design of conformationally constrained analogues of known anticancer agents, leading to compounds with improved potency and selectivity. The 4-(azetidine-1-carbonyl)benzoate framework can serve as a key component in these designs.

For instance, azetidine-containing analogues of TZT-1027 (soblidotin), a potent inhibitor of tubulin polymerization, have been synthesized and evaluated for their antiproliferative activities. mdpi.com In these analogues, a 3-aryl-azetidine moiety was used to replace a more flexible part of the parent compound. Several of these new compounds exhibited excellent antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range. mdpi.com

Furthermore, novel azetidine-2-carboxamide analogues have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in the survival and proliferation of various cancer cells. nih.gov These compounds have demonstrated the ability to inhibit the growth of human breast cancer cells and induce apoptosis. nih.govacs.org The search for new derivatives that can combat breast cancer is crucial, and azetidin-2-one (B1220530) derivatives have shown promise in this area. nih.gov

Table 2: Anticancer Activity of Azetidine Derivatives

| Compound Class | Target/Mechanism | Cell Lines | Activity |

| TZT-1027 Analogues | Tubulin Polymerization | A549, HCT116 | IC50 values in the nanomolar range. mdpi.com |

| Azetidine-2-carboxamides | STAT3 Inhibition | MDA-MB-231 | Inhibition of colony survival at sub-micromolar concentrations. nih.gov |

| Azetidin-2-one Derivatives | Not specified | MCF-7 | High efficacy with significant percentage of inhibition. nih.gov |

Development of Chemical Probes and Fluorescent Tags

The incorporation of an azetidine ring, as seen in the this compound structure, has revolutionized the design of fluorescent dyes for biological imaging.

Azetidine-Substituted Fluorescent Compounds as Research Tools

A significant breakthrough in fluorophore development was the discovery that replacing the traditional N,N-dimethylamino substituents in common dye scaffolds (like rhodamines and coumarins) with a four-membered azetidine ring leads to substantial improvements in their photophysical properties. nih.govjanelia.orgnih.goveinsteinmed.edu This simple structural modification results in dyes that are significantly brighter and more photostable. janelia.orgnih.govnih.gov

The increased performance is attributed to the azetidine ring's ability to suppress the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state. vanderbilt.edu This leads to a dramatic increase in the fluorescence quantum yield. nih.gov For example, the azetidine-containing analogue of tetramethylrhodamine shows a two-fold increase in quantum efficiency compared to the parent compound. einsteinmed.edu This strategy has been successfully applied to a wide range of fluorophores, creating a palette of new, high-performance dyes spanning the visible spectrum. nih.goveinsteinmed.edu These enhanced fluorophores are often referred to as "Janelia Fluor" (JF) dyes. janelia.orgnih.gov

Table 3: Comparison of Photophysical Properties

| Fluorophore Scaffold | Substituent | Quantum Yield (Φ) | Key Advantage |

| Rhodamine | N,N-dimethylamino | ~0.41 | Standard |

| Rhodamine | Azetidine | ~0.85 | >2x Brighter. einsteinmed.edu |

| Coumarin | N,N-dimethylamino | Low in water | Standard |

| Coumarin | Azetidine | High in water | Improved brightness and utility in aqueous environments. einsteinmed.edu |

Methodologies for Target Substance Detection and Imaging

The superior properties of azetidine-substituted dyes make them exceptional tools for advanced fluorescence microscopy and the detection of specific biomolecules in living systems. google.com Their enhanced brightness and photostability are particularly advantageous for demanding applications like single-molecule imaging and super-resolution microscopy. nih.gov

A key feature of many of these azetidinyl dyes is their cell permeability, which allows for the labeling of intracellular targets in live cells. einsteinmed.edunih.gov This is a significant advantage over many high-performance dyes that are charged and cannot cross the cell membrane.

These fluorophores are often used as part of a two-component labeling system, such as the HaloTag or SnapTag systems. nih.gov In this approach, the protein of interest is genetically fused to a tag protein, which can then be specifically and covalently labeled with a cell-permeable azetidinyl dye ligand. This allows for the precise visualization of the protein's localization and dynamics within a living cell. nih.govresearchgate.netnih.gov The result is a brighter and more stable fluorescent signal compared to what can be achieved with fluorescent proteins alone. einsteinmed.edu

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Azetidine (B1206935) Ring Substitutions on Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key pharmacophore in many biologically active compounds. nih.govrsc.org Its inherent ring strain contributes to a unique reactivity and conformational preference that can be exploited in drug design. rsc.orgrsc.org Minor changes in the substitution pattern on the azetidine ring can dramatically enhance or alter the biological activities of its derivatives. acgpubs.org

Table 1: Impact of Substitutions on the Biological Activity of 2-oxo-azetidine Phenothiazine (B1677639) Derivatives This table illustrates the general principle of how substitutions on an azetidine-related scaffold can influence biological activity, as specific data for Methyl 4-(azetidine-1-carbonyl)benzoate was not available.

| Compound ID | Azetidine Ring Moiety | Key Substituent | Observed Biological Activity |

| 4h, 4i, 4j | 2-oxo-azetidine | Nitro group | Higher antimicrobial activity |

| 4c, 4d | 2-oxo-azetidine | Chloro group | Moderate antimicrobial activity |

| 4e, 4f | 2-oxo-azetidine | Bromo group | Moderate antimicrobial activity |

| Data synthesized from a study on phenothiazine derivatives. acgpubs.org |

Influence of Benzoate (B1203000) and Amide Moiety Modifications on Efficacy

Modifications to the benzoate and amide portions of the molecule are critical levers for tuning the compound's properties. The methyl ester of the benzoate group, for instance, can have a profound effect on cellular potency. In studies of related STAT3 inhibitors, converting a carboxylic acid to its corresponding methyl ester led to a decrease in cell-free inhibitory potency, underscoring the importance of the acid motif for that specific biological activity. acs.org

The amide linkage provides structural rigidity and specific hydrogen bonding capabilities. Altering the groups attached to the amide can influence binding affinity and selectivity. The synthesis of benzamides and other aromatic carboxylic acid derivatives can be achieved through various methods, including the reaction of an acid chloride with an amine, allowing for a wide range of structural diversity. nih.govresearchgate.net The reaction conditions can be controlled to favor the formation of the amide over reaction with the ester group. nih.govresearchgate.net Systematic variations of the benzoic acid and adjacent moieties are a common strategy to optimize both potency and physicochemical properties. acs.org

Table 2: Effect of Benzoate Moiety Modification on STAT3 Inhibition This table is based on analogous compounds to illustrate the principle of benzoate modification.

| Compound Type | Moiety | Relative Potency (Cell-Free STAT3 Inhibition) |

| Carboxylic Acid Analogs | Free Carboxylic Acid | Higher Potency |

| Methyl Ester Analogs | Methyl Ester | Lower Potency |

| Data derived from studies on azetidine-based STAT3 inhibitors. acs.org |

Rational Design of Analogues for Enhanced Bioactivity and Selectivity

Rational drug design involves the deliberate and strategic modification of a chemical structure to improve its therapeutic performance. This approach was employed in the development of novel 2-Amino-4-Methylthiazole analogs, where a multi-step reaction was designed to create derivatives with excellent antimicrobial activity and low toxicity to mammalian cells. nih.gov Similarly, medicinal chemistry strategies for other complex molecules have relied on principles like isosteric replacement and constrained analogy to enhance the inhibitory activity of lead compounds. rsc.org

For azetidine-containing compounds, rational design can focus on several aspects. One approach is to systematically vary different parts of the molecule to map the SAR and optimize potency and physicochemical properties. acs.org Another strategy involves designing hybrid molecules that combine known pharmacophores to achieve a desired biological effect. nih.gov The goal is to create analogues with not only enhanced bioactivity against the intended target but also improved selectivity over related targets, which is crucial for minimizing off-target effects. For example, in the design of certain kinase inhibitors, specific substitutions led to fairly good selectivity against the DYRK1B off-target while maintaining high potency for the primary target, DYRK1A. rsc.org The development of functionalized 1,4-benzodiazepine (B1214927) derivatives from azetidine precursors is another example of rational design to create novel chemical entities. mdpi.comresearchgate.net

Computational Approaches to Predict SAR (e.g., Molecular Docking)

Computational tools are indispensable in modern drug discovery for predicting and explaining the SAR of novel compounds. nih.gov Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and machine learning models can significantly accelerate the design and optimization process. nih.govresearchgate.net

Molecular docking is a widely used method to predict the preferred orientation of a ligand when bound to a protein target, helping to elucidate the molecular basis of its activity. researchgate.net For instance, docking studies have been used to show how potent inhibitors interact with the catalytic and peripheral anionic sites of acetylcholinesterase (AChE). nih.gov These studies can reveal key interactions, such as π–π stacking and hydrogen bonds, that are crucial for binding affinity. nih.gov The binding affinity predicted by docking is often consistent with experimentally determined biological activity. nih.gov

In-silico studies of azetidin-2-one (B1220530) derivatives have used molecular docking to evaluate their potential as anti-proliferative agents by predicting their binding affinity to the epidermal growth factor receptor (EGFR). researchgate.net Such computational models can identify compounds with high predicted activity, prioritizing them for synthesis and experimental testing. researchgate.net QSAR models build a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the activity of new compounds based on their molecular descriptors. nih.govresearchgate.net These computational approaches are powerful tools for understanding SAR and guiding the rational design of more effective therapeutic agents. nih.gov

Table 3: Examples of Computational Approaches in Drug Design

| Computational Method | Application | Key Insight |

| Molecular Docking | Predicting binding mode of phthalimide (B116566) derivatives with Acetylcholinesterase (AChE). nih.gov | Identified key π–π stacking and hydrogen bond interactions responsible for potent inhibition. nih.gov |

| Molecular Docking | Evaluating azetidin-2-one derivatives as EGFR inhibitors. researchgate.net | Predicted binding affinities that correlated with potential anti-proliferative activity. researchgate.net |

| QSAR / Machine Learning | Developing predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Enables rapid assessment of potential drug candidates for favorable pharmacokinetic profiles. nih.gov |

| In Silico Docking Studies | Understanding interactions of tetracyclic derivatives with DYRK1A kinase. rsc.org | Provided a structural rationale for the observed inhibitory activity and selectivity. rsc.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

For Methyl 4-(azetidine-1-carbonyl)benzoate, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the azetidine (B1206935) ring, the benzene (B151609) ring, and the methyl ester group. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbons of the amide and ester, the aromatic carbons, the carbons of the azetidine ring, and the methyl carbon.

However, specific experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and integration for this compound, are not available in the reviewed scientific literature.

Table 1: Predicted NMR Data for this compound No experimental data is publicly available. This table is a placeholder for predicted values which are not included as per instructions.

| Analysis | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H NMR | Data not available | Data not available |

| ¹³C NMR | Data not available | N/A |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of moderately polar organic molecules.

The analysis of this compound by HRMS would be expected to confirm its molecular formula, C12H13NO3. The mass spectrum would show a prominent peak for the molecular ion [M]+ or protonated molecule [M+H]+. Fragmentation analysis (MS/MS) would yield characteristic daughter ions resulting from the cleavage of the ester and amide bonds, providing further structural confirmation.

Despite the utility of this technique, specific experimental mass spectrometry data, including the exact mass of the molecular ion and fragmentation patterns from MS, HRMS, or ESI-MS analyses for this compound, have not been reported in the accessible literature.

Table 2: Mass Spectrometry Data for this compound No experimental data is publicly available.

| Technique | Ion Mode | Calculated m/z | Observed m/z |

|---|---|---|---|

| HRMS (ESI) | [M+H]⁺ | 220.0968 | Data not available |

X-ray Diffraction Studies for Solid-State Structure and Conformation

For this compound, a successful X-ray diffraction study would reveal the planarity of the benzoate (B1203000) group, the conformation of the four-membered azetidine ring, and the spatial relationship between these two moieties.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available. Therefore, no information on its solid-state structure, such as crystal system, space group, or unit cell dimensions, can be provided.

Table 3: Crystallographic Data for this compound No experimental data is publicly available.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a sample by separating it from any impurities. Flash chromatography is a common technique used for the purification of compounds synthesized in the laboratory.

The purity of a sample of this compound would typically be assessed by reverse-phase HPLC, where a single sharp peak would indicate a high degree of purity. The retention time would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, and flow rate). Flash chromatography would be employed for its purification, using a suitable solvent system (eluent) and stationary phase (e.g., silica (B1680970) gel).

Detailed experimental conditions and results from chromatographic analyses, such as HPLC chromatograms, retention times, or specific conditions for flash chromatography for this compound, are not documented in the available scientific literature.

Table 4: Chromatographic Data for this compound No experimental data is publicly available.

| Technique | Stationary Phase | Mobile Phase | Retention Time |

|---|---|---|---|

| HPLC | Data not available | Data not available | Data not available |

| Flash Chromatography | Data not available | Data not available | N/A |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of azetidine-containing compounds. mdpi.comresearchgate.net DFT methods are used to calculate various molecular properties and reactivity descriptors that govern the chemical behavior of Methyl 4-(azetidine-1-carbonyl)benzoate.

The electronic properties of azetidine (B1206935) derivatives are significantly influenced by the strained four-membered ring. DFT calculations can determine frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In the context of this compound, the electron-withdrawing nature of the benzoyl group would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted azetidine.

DFT-based reactivity indices are used to predict the regioselectivity and reactivity in reactions such as cycloadditions. researchgate.net These indices help in understanding how the molecule will interact with other reactants. Recent computational models have been developed to predict the feasibility and yield of reactions forming azetidine rings, based on calculated frontier orbital energies of the precursors. mit.edu

Furthermore, quantum chemical methods can be used to analyze the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to nucleophilic or electrophilic attack. rsc.org For this compound, the oxygen atoms of the carbonyl and ester groups would be regions of negative potential, attractive to electrophiles, while the hydrogen atoms on the aromatic ring and azetidine ring would be regions of positive potential.

Table 1: Key Molecular Properties Calculable by DFT for this compound

| Property | Significance |

| HOMO Energy | Relates to the electron-donating ability of the molecule. A higher HOMO energy indicates a better electron donor. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Quantifies the charge on each atom, providing insight into the polarity of bonds and the molecule's overall electronic character. |

| Reactivity Indices | Derived from conceptual DFT, these indices (e.g., Fukui functions) predict the most reactive sites within the molecule for different types of chemical reactions. nih.gov |

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.govmdpi.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking algorithms place the ligand into the binding site of a receptor in various orientations and conformations, and then score these poses based on their binding affinity. nih.gov The azetidine ring, being a rigid and compact scaffold, can confer favorable properties for binding, as it limits conformational flexibility, potentially reducing the entropic penalty upon binding to a target. enamine.net The various functional groups on this compound—the amide, the ester, and the aromatic ring—can participate in different types of interactions, including hydrogen bonding, and van der Waals interactions, with the amino acid residues in a protein's active site.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction. These simulations can reveal key interactions that stabilize the complex and provide insights into the conformational changes that may occur upon binding. Although specific docking studies for this compound are not widely reported, studies on other azetidine-containing compounds have shown their potential as inhibitors for various biological targets. acs.orgmedwinpublishers.com For example, azetidine amides have been investigated as potent inhibitors of the STAT3 protein. acs.org

Table 2: Potential Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Potential Participating Groups on this compound |

| Hydrogen Bonding | Carbonyl oxygen (acceptor), Ester oxygen (acceptor) |

| Van der Waals Forces | Entire molecule, particularly the flat aromatic ring and the aliphatic azetidine ring |

| Hydrophobic Interactions | Benzene (B151609) ring, CH2 groups of the azetidine ring |

Conformational Analysis and Energetic Profiling of the Compound

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and biological activity. Conformational analysis of this compound involves studying the rotation around single bonds and the puckering of the azetidine ring.

The azetidine ring is not planar and exists in puckered conformations to relieve ring strain. The degree of puckering and the energy barrier to ring inversion can be calculated using computational methods. The substituents on the ring can influence the preferred conformation.

Table 3: Key Conformational Features of this compound

| Feature | Description |

| Azetidine Ring Puckering | The four-membered ring is non-planar to minimize strain. The degree of puckering and the preferred conformation can be determined computationally. |

| Amide Bond Rotation | Rotation around the N-C(O) bond is restricted, leading to distinct conformers. The trans conformation is generally favored. |

| Aryl-Carbonyl Rotation | Rotation around the bond connecting the benzene ring to the carbonyl group determines the relative orientation of these two planar groups. |

| Relative Stabilities | Quantum chemical calculations can provide the relative energies of different stable conformers, indicating which populations are likely to exist at a given temperature. |

Mechanistic Studies of Key Reactions Involving Azetidine Ring Systems

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those used to synthesize and modify azetidine rings. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into reaction feasibility, regioselectivity, and stereoselectivity.

One of the most direct methods for synthesizing azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.org Computational studies, including DFT calculations, have been used to support the proposed mechanisms for these reactions, helping to explain the observed reactivity and stereoselectivity. researchgate.netrsc.org

The synthesis of azetidines can also be achieved through radical cyclizations. DFT calculations have shown that a 4-exo-dig cyclization process to form the azetidine ring can be kinetically favored over other potential pathways. nih.gov

Furthermore, the reactivity of the azetidine ring itself, particularly its susceptibility to ring-opening reactions, has been a subject of mechanistic investigation. The strain in the four-membered ring makes it prone to open under certain conditions, such as upon treatment with nucleophiles or under photochemical induction. medwinpublishers.combeilstein-journals.org For example, theoretical studies on azetidine derivatives have shown that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle. mdpi.com These ring-opening reactions provide pathways to more complex molecular scaffolds. beilstein-journals.org Computational modeling helps to understand the energy barriers and intermediates involved in these ring-opening processes. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel and Greener Synthetic Routes for Diverse Analogues

The exploration of the full therapeutic potential of methyl 4-(azetidine-1-carbonyl)benzoate is intrinsically linked to the development of efficient, versatile, and environmentally benign synthetic methodologies. Current research efforts are increasingly focused on moving beyond traditional synthetic protocols, which may involve harsh reaction conditions or the use of hazardous reagents. The principles of green chemistry are becoming central to the synthesis of novel analogues, emphasizing waste reduction, energy efficiency, and the use of renewable resources. nih.govmdpi.commdpi.com

Future synthetic strategies are anticipated to leverage innovative approaches to construct and functionalize the core azetidine (B1206935) scaffold. One promising avenue is the use of multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. bris.ac.uk Additionally, flow chemistry is poised to play a significant role in the synthesis of these compounds, offering advantages such as enhanced safety, scalability, and the potential for rapid reaction optimization.

The development of greener synthetic routes also involves the careful selection of solvents and catalysts. The use of water or other environmentally benign solvents is being actively explored, alongside the development of reusable and highly efficient catalysts to minimize waste and environmental impact. These advancements will not only facilitate the synthesis of a diverse library of analogues for biological screening but will also ensure that the manufacturing processes are sustainable in the long term.

Identification of Untapped Biological Targets and Therapeutic Potentials

While preliminary research has hinted at the potential of this compound analogues in therapeutic areas such as oncology, neurology, and infectious diseases, a vast landscape of biological targets remains to be explored. ontosight.ai The unique three-dimensional structure conferred by the azetidine ring can enable these compounds to interact with novel binding sites on proteins that have been challenging to target with more conventional, flexible molecules.

Future research will likely employ a combination of computational and experimental approaches to identify new biological targets. In silico methods, such as molecular docking and virtual screening, can be utilized to predict the binding of this compound derivatives to a wide array of proteins. These computational predictions can then be validated through in vitro biological assays.

Furthermore, chemoproteomics and phenotypic screening are powerful tools that can be used to uncover unexpected biological activities and identify novel targets. By systematically probing the interactions of these compounds with the entire proteome or by observing their effects on cellular phenotypes, researchers can uncover previously unknown therapeutic opportunities. This unbiased approach to target identification holds the key to unlocking the full therapeutic potential of this promising class of molecules.

Integration with High-Throughput Screening and Diversity-Oriented Synthesis

The efficient exploration of the vast chemical space around the this compound scaffold necessitates the integration of advanced technologies such as high-throughput screening (HTS) and diversity-oriented synthesis (DOS). ethz.ch HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the swift identification of promising lead candidates. nih.gov

Diversity-oriented synthesis is a powerful strategy for generating structurally diverse and complex small molecules from a common starting material. nih.govresearchgate.netnih.gov By applying a series of branching and divergent reactions, a wide array of analogues with distinct three-dimensional shapes and functionalities can be synthesized. This approach is particularly well-suited for the creation of libraries of this compound derivatives for HTS campaigns. The synthesis of such libraries on a solid phase can further streamline the process, allowing for the rapid generation and purification of a large number of compounds. nih.gov

The combination of DOS and HTS creates a powerful engine for drug discovery. By systematically exploring the structure-activity relationships of a diverse set of analogues, researchers can quickly identify key structural features that are essential for biological activity and optimize them to develop potent and selective drug candidates.

Application of Advanced Catalytic Methods for Selective Transformations (e.g., NHC Catalysis, Metal-Catalyzed Reactions)

The precise and selective functionalization of the this compound scaffold is crucial for fine-tuning its pharmacological properties. Advanced catalytic methods, such as N-heterocyclic carbene (NHC) catalysis and metal-catalyzed reactions, offer powerful tools for achieving these selective transformations. beilstein-journals.orgnih.gov

N-heterocyclic carbenes have emerged as versatile organocatalysts capable of mediating a wide range of chemical transformations with high levels of chemo- and stereoselectivity. isca.me These catalysts can be employed to introduce new functional groups at specific positions on the molecule, allowing for the systematic modification of its structure. For instance, NHC catalysis could be utilized for the enantioselective acylation or alkylation of the azetidine ring, leading to the synthesis of chiral analogues with potentially improved biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of Methyl 4-(azetidine-1-carbonyl)benzoate, and how can reaction conditions be optimized?

- Methodology : Acylhydrazide coupling or esterification reactions are typical. For example, methyl benzoate derivatives can be synthesized via refluxing with azetidine carbonyl precursors in polar aprotic solvents (e.g., DMF) using Na₂S₂O₅ as a catalyst. Optimize reaction time (e.g., 15–24 hours) and stoichiometric ratios (1:1.2 for amine:ester) to maximize yield . Confirm purity via HPLC or NMR (e.g., ¹H NMR for ester carbonyl signals at δ ~3.9 ppm and azetidine protons at δ ~3.2–3.6 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify ester (δ ~3.9 ppm for CH₃O), azetidine ring (δ ~3.2–4.0 ppm for N–CH₂), and aromatic protons (δ ~7.5–8.2 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- FT-IR : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and amide groups) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:

- Grow crystals via slow evaporation in ethyl acetate/hexane .

- Resolve torsional angles of the azetidine ring and ester group using ORTEP-3 for visualization .

- Cross-validate hydrogen bonding (e.g., C=O⋯H–N interactions) with WinGX . Discrepancies between experimental and computational bond lengths (>0.02 Å) may indicate disorder or solvent effects .

Q. What computational approaches are suitable for analyzing the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Use B3LYP/6-311G(d,p) to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis spectra for charge-transfer transitions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?

- Methodology :

- Step 1 : Verify NMR acquisition parameters (e.g., solvent, temperature). For example, DMSO-d₆ may cause signal broadening .

- Step 2 : Re-optimize DFT geometries (e.g., using Gaussian09 with IEFPCM solvent model) to match experimental conditions .

- Step 3 : If proton shifts diverge >0.3 ppm, check for tautomerism or dynamic effects (e.g., azetidine ring puckering) via variable-temperature NMR .

Q. What strategies can reconcile conflicting crystallographic and spectroscopic data regarding hydrogen bonding in this compound?

- Methodology :

- SCXRD : Refine hydrogen atom positions using SHELXL’s riding model and validate with Fourier difference maps .

- IR/Raman : Compare experimental C=O stretching frequencies with computed vibrational spectra. A shift >10 cm⁻¹ suggests intermolecular H-bonding not captured in the crystal structure .

Experimental Design and Optimization

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.